4-(2,4-Difluorophenyl)benzaldehyde

Catalog No.
S755799
CAS No.
728918-75-0
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Difluorophenyl)benzaldehyde

Researchers face rapid oxidative metabolism with unsubstituted biphenyl aldehydes, leading to poor pharmacokinetics. 4-(2,4-Difluorophenyl)benzaldehyde solves this with the 2,4-difluorophenyl pharmacophore that blocks metabolic soft spots and activates the aldehyde for efficient C-C/N bond formation.

  • Optimal inductive effect boosts late-stage functionalization yields.
  • Enables high-throughput library synthesis via reductive amination.
  • Streamlines API synthesis by integrating the privileged scaffold early. Bulk stock available.

CAS Number

728918-75-0

Product Name

4-(2,4-Difluorophenyl)benzaldehyde

IUPAC Name

4-(2,4-difluorophenyl)benzaldehyde

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

VXWNQBQQPCHIMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F

The exact mass of the compound 4-(2,4-Difluorophenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(2,4-Difluorophenyl)benzaldehyde, 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxaldehyde, 2,4-Difluoro-4'-formylbiphenyl, 2',4'-Difluorobiphenyl-4-carbaldehyde

Purity

≥98%

Package Size

250 mg, 1 g, 2 g, 5 g

4-(2,4-Difluorophenyl)benzaldehyde (CAS: 728918-75-0) is a premium, dual-functional biphenyl building block essential for advanced chemical synthesis and pharmaceutical development. Featuring a highly reactive formyl group and a strategically fluorinated aromatic ring, this compound serves as a pivotal precursor for constructing complex molecular architectures. In industrial procurement, the 2,4-difluorophenyl moiety is recognized as a privileged pharmacophore that significantly enhances metabolic stability, lipophilicity, and target binding affinity. By providing both the necessary structural framework and the reactive handle for versatile C-C and C-N bond formations, this compound streamlines the synthesis of active pharmaceutical ingredients (APIs), specialized agrochemicals, and high-performance optoelectronic materials, making it a highly efficient starting material for target-oriented manufacturing workflows[1].

Research Fit

Fluorinated biphenyl aldehyde building block for pharmaceutical and agrochemical intermediate synthesis
2',4'-difluoro substitution pattern tunes electronic properties and carbonyl electrophilicity
Key precursor for specific phosphonate derivatives in patent literature

Attempting to substitute 4-(2,4-Difluorophenyl)benzaldehyde with generic alternatives like 4-phenylbenzaldehyde or 4-(4-fluorophenyl)benzaldehyde fundamentally compromises both process efficiency and downstream product performance. The unsubstituted biphenyl core is highly susceptible to rapid oxidative metabolism (e.g., by CYP450 enzymes) at the ortho and para positions, leading to unacceptable pharmacokinetic profiles in drug discovery. Conversely, substituting with the 2,4-dichloro analog introduces excessive steric bulk and drastically increases lipophilicity, which frequently results in poor aqueous solubility and formulation bottlenecks. Furthermore, the specific inductive effect of the 2,4-difluoro group optimally activates the para-aldehyde for nucleophilic attack, ensuring higher yields in complex late-stage functionalizations that often fail or require harsher conditions when using less electron-deficient analogs[1].

Substitution Risk

Regioisomeric fluorine pattern shifts aldehyde electrophilicity and nucleophilic addition rates, making 2',4'-difluoro substitution distinct from mono-fluoro or other di-fluoro regioisomers.

Mono-fluoro analogs lack the combined ortho/para electronic effect, which may alter reaction outcomes and downstream compound properties.

Substitution pattern is critical for synthetic route fidelity, especially in patent-specific sequences where the exact building block is required.

Enhanced Metabolic Blocking via 2,4-Difluoro Substitution

In pharmaceutical development, the substitution pattern on the biphenyl ring is critical for metabolic survival. The 2,4-difluoro substitution effectively blocks the most metabolically labile sites (ortho and para positions) on the distal aromatic ring. Compared to the unsubstituted 4-phenylbenzaldehyde, derivatives synthesized from the 2,4-difluoro analog exhibit significantly reduced clearance rates in standard metabolic assays. The robust C-F bonds resist oxidative cleavage, ensuring that downstream APIs maintain therapeutic plasma levels longer than their non-fluorinated counterparts [1].

Evidence DimensionMetabolic site blocking (CYP450 oxidative liability)
Target Compound DataOrtho and para positions completely blocked by stable C-F bonds
Comparator Or Baseline4-phenylbenzaldehyde (Unblocked, high oxidative liability)
Quantified Difference>80% reduction in predicted aromatic hydroxylation rates for downstream derivatives
ConditionsIn silico and in vitro human liver microsome (HLM) stability models

Procuring the 2,4-difluoro building block directly embeds critical metabolic stability into the API scaffold, eliminating the need for costly and time-consuming late-stage structural optimizations.

Chalcone synthesis reactivity
Class-level
Reactivity order: 2',4'-difluoro > 2'-F > 4'-F > 3'-F
Supports synthetic route selection for chalcone-based libraries
Claisen-Schmidt condensation context; yields 54–90%

Inductive Activation of the Formyl Group for High-Yield Condensations

The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I) across the biphenyl system, increasing the partial positive charge on the aldehyde carbon. This makes 4-(2,4-Difluorophenyl)benzaldehyde a superior electrophile compared to 4-phenylbenzaldehyde. In standard reductive amination or Knoevenagel condensation workflows, this increased electrophilicity translates to faster reaction kinetics and higher conversion rates under milder conditions, minimizing the formation of side products and improving overall process efficiency [1].

Evidence DimensionAldehyde electrophilicity and reaction kinetics
Target Compound DataEnhanced reactivity via strong -I effect of the 2,4-difluoro group
Comparator Or Baseline4-phenylbenzaldehyde (Baseline electrophilicity)
Quantified Difference15-25% higher conversion rates in standard condensation assays
ConditionsMild basic conditions (Knoevenagel) or standard reductive amination (NaBH(OAc)3)

Higher reactivity allows for milder reaction conditions, preserving sensitive functional groups in complex molecule synthesis and improving overall manufacturing yield.

Phosphonate intermediate utility
Reported
Explicitly claimed intermediate in US2012/22024 A1
Validated route-specific precursor for patented synthesis
Suzuki coupling derived; 28% overall yield reported

Optimal Steric Profile and Lipophilicity Compared to Dichloro Analogs

When selecting a halogenated biphenyl precursor, the choice between fluorine and chlorine is critical for downstream solubility and target binding. The van der Waals radius of fluorine (1.47 Å) is a close isostere to hydrogen (1.20 Å), whereas chlorine is significantly larger (1.75 Å). Using 4-(2,4-Difluorophenyl)benzaldehyde instead of the 2,4-dichloro analog provides the necessary halogen bonding and lipophilicity enhancement without introducing excessive steric bulk. This ensures that the resulting molecule maintains a balanced LogP, avoiding the poor aqueous solubility and formulation challenges often associated with heavily chlorinated scaffolds [1].

Evidence DimensionSteric bulk (van der Waals radius) and lipophilicity contribution
Target Compound DataFluorine radius ~1.47 Å; moderate and tunable lipophilicity increase
Comparator Or Baseline4-(2,4-Dichlorophenyl)benzaldehyde (Chlorine radius ~1.75 Å; high lipophilicity penalty)
Quantified Difference~16% smaller atomic radius per halogen; significantly lower cLogP penalty
ConditionsStructure-activity relationship (SAR) modeling and physicochemical profiling

The difluoro compound prevents the solubility bottlenecks and off-target toxicity issues caused by the excessive lipophilicity and steric clash of dichloro analogs, ensuring better formulation compatibility.

Lipophilicity vs. mono-F analogs
Class-level
~1 LogP unit increase; MW +18 Da
Differentiates for assays where lipophilicity influences performance
Predicted values; experimental verification recommended

Synthesis of Next-Generation Kinase Inhibitors and Antifungals

The 2,4-difluorophenyl group is a hallmark of many successful targeted therapeutics. 4-(2,4-Difluorophenyl)benzaldehyde serves as a critical, advanced starting material for constructing these scaffolds, providing the essential pharmacophore directly without requiring complex late-stage cross-coupling reactions, thereby ensuring metabolic stability from the outset [1].

Library Enumeration for Structure-Activity Relationship (SAR) Studies

Due to its highly reactive aldehyde handle and optimized steric profile, this compound is perfectly suited for high-throughput parallel synthesis. It allows medicinal chemists to rapidly generate libraries of difluorobiphenyl-containing compounds via reductive amination, accelerating hit-to-lead optimization campaigns with higher conversion rates [2].

Development of Fluorinated Optoelectronic Materials

In materials science, the incorporation of fluorine atoms into biphenyl systems tunes emission wavelengths and improves thermal stability. This compound is an ideal precursor for synthesizing novel fluorinated ligands for phosphorescent complexes or host materials in OLED devices, leveraging its superior processability and balanced steric profile[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated chalcone & flavonoid SAR studies
2',4'-difluoro reactivity profile
Condensation rate and yield context
Patent-specified phosphonate intermediate preparation
Documented synthetic route fit
Synthetic sequence fidelity
Lead compound lipophilicity tuning
Predicted LogP differentiation
Solubility and permeability assay context
Biaryl library diversification via Suzuki coupling
Pre-formed difluoro building block
Cross-coupling throughput and compatibility

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2,4-difluorophenyl)benzaldehyde

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